ethyl N-(1,2-diphenylethyl)carbamate
Description
Ethyl N-(1,2-diphenylethyl)carbamate is a carbamate derivative characterized by a carbamate (-O-CO-NH-) group attached to an ethyl chain substituted with two phenyl groups at the 1,2-positions (Figure 1). This structure introduces significant steric bulk and lipophilicity compared to simpler carbamates like ethyl carbamate (EC). While EC (NH₂-CO-OCH₂CH₃) is widely studied as a genotoxic contaminant in fermented beverages , this compound is structurally distinct due to its diphenylethyl substituent, which may influence its chemical reactivity, metabolic pathways, and applications.
Properties
CAS No. |
21203-49-6 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl N-(1,2-diphenylethyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) |
InChI Key |
QOIGPCFSWDGKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The diphenylethyl group in ethyl N-(1,2-diphenylethyl)carbamate introduces steric hindrance, likely reducing metabolic activation compared to EC or vinyl carbamate. This contrasts with EC, which lacks bulky substituents and is readily metabolized into carcinogenic intermediates .
- Synthesis : Analogous compounds (e.g., Compound 15) are synthesized via carbamate formation from amine precursors, often using flash column chromatography for purification .
Table 2: Carcinogenic and Mutagenic Potencies of Carbamates
Key Observations :
- Carcinogenicity: Vinyl carbamate’s unsaturated ethyl group enhances electrophilicity, making it 10–50× more carcinogenic than EC in rodent models . In contrast, tert-butyl carbamate shows negligible activity due to steric shielding of the carbamate group .
- Mutagenicity : this compound’s bulky diphenylethyl group may impede metabolic conversion into mutagenic epoxides or electrophiles, unlike vinyl carbamate, which is directly mutagenic after enzymatic activation .
Physicochemical Properties
Table 3: Physical Properties of Selected Carbamate Derivatives
Key Observations :
- Solubility : The diphenylethyl group likely renders this compound lipophilic, favoring organic solvents over water. This contrasts with EC, which is water-soluble and volatile .
- Spectroscopy : Aromatic protons in diphenylethyl derivatives produce distinct ¹H NMR signals (7.2–7.6 ppm), while carbamate C=O groups show IR stretches near 1700 cm⁻¹ .
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